molecular formula C20H32N6O12S2 B565465 L-alpha-Glutamyl-L-cysteinylglycine Glutathione CAS No. 119290-90-3

L-alpha-Glutamyl-L-cysteinylglycine Glutathione

Cat. No.: B565465
CAS No.: 119290-90-3
M. Wt: 612.626
InChI Key: JRBLIKMXDVZVGD-BJDJZHNGSA-N
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Description

L-alpha-Glutamyl-L-cysteinylglycine Glutathione is an oligopeptide with the molecular formula C20H32N6O12S2 . It is synthesized by the sequential addition of cysteine to glutamate followed by the addition of glycine . The sulfhydryl group (−SH) of the cysteine is involved in reduction and conjugation reactions that are usually considered as the most important functions of GSH .


Synthesis Analysis

Glutathione is synthesized by the sequential addition of cysteine to glutamate followed by the addition of glycine . The synthesis of glutathione involves the action of gamma-glutamylcysteine synthetase (gamma-GCS) and GSH synthetase .


Molecular Structure Analysis

The molecular weight of this compound is 612.6 g/mol . The IUPAC name is (2 S )-2-amino-5- [ [ (2 R )-3- [ [ (2 R )-2- [ [ (2 S )-2-amino-4-carboxybutanoyl]amino]-3- (carboxymethylamino)-3-oxopropyl]disulfanyl]-1- (carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid .


Chemical Reactions Analysis

The sulfhydryl group (−SH) of the cysteine in glutathione is involved in reduction and conjugation reactions . These reactions provide the means for removal of peroxides and many xenobiotic compounds .

Scientific Research Applications

Antioxidant and Redox Agent

Glutathione (GSH) is a powerful cellular redox agent with key roles as an antioxidant or redox buffer system. It is involved in protein regeneration, detoxification, and serves as a marker for amino acid or peptide transport. GSH’s distribution and application among bacteria, including Actinobacteria, highlight its significance in various metabolic pathways (Lienkamp, Heine, & Tischler, 2020).

Role in Pediatric Health

In pediatric subjects, GSH plays an important role in maintaining redox and detoxification status, crucial for protecting against oxidative and free radical-mediated cell injury. The study of blood glutathione levels in children aids in understanding its protective role and the diagnosis of γ-glutamyl cycle disorders (Pastore et al., 2001).

Industrial Production

GSH can be produced biologically through an enzymatic process, important for its applications in food additives and the cosmetics industry. Advanced biocatalytic processes have been developed for efficient GSH production, meeting industrial requirements (Jiang et al., 2016).

Biosynthesis and Metabolism

The biosynthesis of GSH, primarily through the action of γ-glutamylcysteine synthetase and glutathione synthetase, has a complex evolutionary history. Understanding these pathways is crucial for developing strategies to enhance intracellular glutathione levels (Wei-we, 2014).

Health Implications

GSH plays significant roles in nutrient metabolism, cellular events regulation, and antioxidant defense. Its deficiency is linked to numerous diseases, including Alzheimer's, Parkinson's, and diabetes. This highlights the need for understanding GSH's nutritional regulation to develop treatment strategies (Wu et al., 2004).

Analytical Methods

Analytical methods, particularly high-performance liquid chromatography and capillary electrophoresis, have been developed for assaying GSH and related compounds. These methods are essential in studying oxidative stress and other biological processes (Camera & Picardo, 2002).

Involvement in Yeast Metabolism

In yeasts, GSH is involved in responses to different nutritional and oxidative stresses. For example, it helps in detoxification of xenobiotics and resistance to metal stress, illustrating its versatile role in microbial physiology (Penninckx, 2000).

Potential in Mitochondrial Disease Therapy

GSH's role as a redox biomarker in mitochondrial diseases offers new insights into pathogenesis and therapy development. Techniques to quantify mitochondrial dysfunction in patients can inform the creation of effective mitochondrial therapies (Enns & Cowan, 2017).

Mechanism of Action

Target of Action

Glutathione, also known as L-alpha-Glutamyl-L-cysteinylglycine, primarily targets enzymes such as glutathione peroxidase and glutathione S-transferase . These enzymes play crucial roles in cellular processes, including the reduction of peroxides and the conjugation of drugs to make them more soluble for excretion .

Mode of Action

Glutathione interacts with its targets by acting as a cofactor and a hydrophilic molecule . It participates in leukotriene synthesis and is a cofactor for the enzyme glutathione peroxidase . It also plays a role in the hepatic biotransformation and detoxification process . Glutathione acts as a hydrophilic molecule that is added to other lipophilic toxins or wastes prior to entering biliary excretion .

Pharmacokinetics

Therefore, efforts have been made to develop glutathione derivatives that can easily cross cell membranes and enhance its oral bioavailability .

Result of Action

The action of glutathione results in several molecular and cellular effects. It plays a key role in maintaining cellular redox homeostasis . It is also involved in many physiological disorders related to oxidative stress, such as Parkinson’s disease and diabetes .

Action Environment

The action of glutathione can be influenced by various environmental factors. For instance, its production in humans slows down with age and during the progression of many chronic diseases . Therefore, supplementation with glutathione or its precursors could potentially offer health benefits .

Safety and Hazards

L-alpha-Glutamyl-L-cysteinylglycine Glutathione should not be released into the environment . It is recommended to use personal protective equipment as required and ensure adequate ventilation . Dust formation should be avoided .

Biochemical Analysis

Biochemical Properties

L-alpha-Glutamyl-L-cysteinylglycine Glutathione plays a key role in the gamma-glutamyl cycle by regulating the cellular levels of the antioxidant molecule glutathione . It is a critical enzyme in maintaining cellular redox homeostasis . Gamma-glutamyl transpeptidases (γ-GTs) belong to the N-terminal nucleophile hydrolase superfamily, enzymes that cleave the γ-glutamyl amide bond of glutathione to give cysteinylglycine .

Cellular Effects

This compound is involved in several crucial cellular functions, such as redox signaling, detoxification of xenobiotics and/or their metabolites, modulation of cell proliferation, apoptosis, and fibrogenesis . It is also a key determinant of nitric oxide (NO) and cysteine storage and transport, of sulfur assimilation, protection of cells against oxidative stress .

Molecular Mechanism

The molecular mechanism of this compound involves the cleavage of the γ-glutamyl amide bond of glutathione to give cysteinylglycine . The released γ-glutamyl group can be transferred to water (hydrolysis) or to amino acids or short peptides (transpeptidation) .

Temporal Effects in Laboratory Settings

It is known that γ-GT plays a key role in the gamma-glutamyl cycle by regulating the cellular levels of the antioxidant molecule glutathione .

Metabolic Pathways

This compound is involved in the gamma-glutamyl cycle . This cycle includes two ATP-dependent GSH synthesis steps, catalyzed by γ-glutamyl Cys synthetase and GSH synthetase .

Transport and Distribution

It is known that γ-GT plays a key role in the gamma-glutamyl cycle by regulating the cellular levels of the antioxidant molecule glutathione .

Subcellular Localization

It is known that γ-GT plays a key role in the gamma-glutamyl cycle by regulating the cellular levels of the antioxidant molecule glutathione .

Properties

IUPAC Name

(2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N6O12S2/c21-9(2-4-14(28)29)17(34)26-12(19(36)24-6-16(32)33)8-40-39-7-11(18(35)23-5-15(30)31)25-13(27)3-1-10(22)20(37)38/h9-12H,1-8,21-22H2,(H,23,35)(H,24,36)(H,25,27)(H,26,34)(H,28,29)(H,30,31)(H,32,33)(H,37,38)/t9-,10-,11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRBLIKMXDVZVGD-BJDJZHNGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)NC(CSSCC(C(=O)NCC(=O)O)NC(=O)C(CCC(=O)O)N)C(=O)NCC(=O)O)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)N[C@@H](CSSC[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CCC(=O)O)N)C(=O)NCC(=O)O)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N6O12S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70747859
Record name (2S)-2-Amino-5-({(2R)-3-({(2R)-2-{[(2S)-2-amino-4-carboxybutanoyl]amino}-3-[(carboxymethyl)amino]-3-oxopropyl}disulfanyl)-1-[(carboxymethyl)amino]-1-oxopropan-2-yl}amino)-5-oxopentanoic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

612.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119290-90-3
Record name (2S)-2-Amino-5-({(2R)-3-({(2R)-2-{[(2S)-2-amino-4-carboxybutanoyl]amino}-3-[(carboxymethyl)amino]-3-oxopropyl}disulfanyl)-1-[(carboxymethyl)amino]-1-oxopropan-2-yl}amino)-5-oxopentanoic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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